molecular formula C8H8BrNO3S B2360817 N-(2-bromobenzenesulfonyl)acetamide CAS No. 1249719-17-2

N-(2-bromobenzenesulfonyl)acetamide

Cat. No.: B2360817
CAS No.: 1249719-17-2
M. Wt: 278.12
InChI Key: HIJFTUAKQQAKNV-UHFFFAOYSA-N
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Description

N-(2-bromobenzenesulfonyl)acetamide is an organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzenesulfonyl)acetamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

N-(2-bromobenzenesulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzenesulfonyl)acetamide
  • N-(2-fluorobenzenesulfonyl)acetamide
  • N-(2-iodobenzenesulfonyl)acetamide

Comparison

N-(2-bromobenzenesulfonyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine derivative may exhibit different biological activities and interactions with molecular targets compared to its halogenated counterparts .

Properties

IUPAC Name

N-(2-bromophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJFTUAKQQAKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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